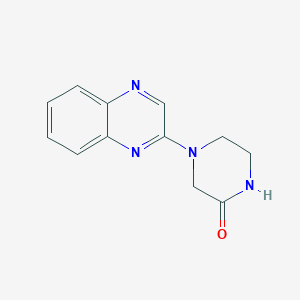

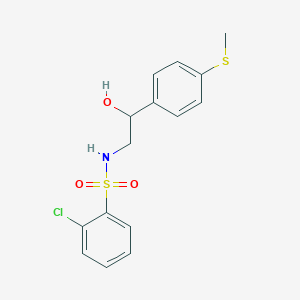

![molecular formula C17H15N3O4S B2574047 2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide CAS No. 946386-59-0](/img/structure/B2574047.png)

2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

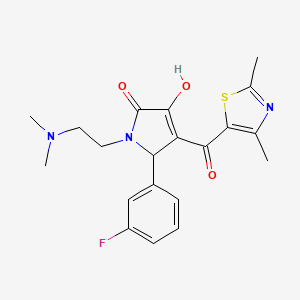

This compound appears as a yellow powder with a melting point of 250-253°C . The IR spectrum shows peaks at 3139 cm-1 (2o amine, N-H str), 1685 cm-1 (>C=O str of isatin), 1658 cm-1 (>C=O str of hydrazide), 1620 cm-1 (imine, C=N str), 3068 cm-1 (Ar, C-H str), 2989 cm-1 (alkanes, C-H str), 1537 cm-1 (nitro, N=O str), 1328 cm-1, and 583 cm-1 (bromo, C-Br str) .Applications De Recherche Scientifique

Anticancer and Antitumor Activity

Sulfonamides have shown significant promise in anticancer research, with various compounds exhibiting potent antitumor activity. For instance, pazopanib, a drug incorporating the sulfonamide group, demonstrates notable antitumor efficacy as a multi-targeted receptor tyrosine kinase inhibitor. These compounds target tumor-associated carbonic anhydrase (CA) isoforms IX and XII, among others, suggesting a potential for sulfonamide compounds in tumor growth inhibition and as diagnostic tools for cancer detection (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma Applications

Sulfonamides, due to their inhibition of carbonic anhydrase (CA), are valuable in managing glaucoma, a major cause of blindness. By inhibiting CA, these compounds reduce the secretion of the aqueous humor, thus lowering intraocular pressure (IOP), a key factor in the treatment of glaucoma (Masini, Carta, Scozzafava, & Supuran, 2013).

Antimicrobial and Antiviral Activities

The broad spectrum of biological activities of sulfonamides extends to antimicrobial and antiviral applications. Certain sulfonamide compounds act as bacteriostatic antibiotics, effectively treating infections caused by bacteria and other microorganisms. Additionally, sulfonamides have been utilized as antiviral HIV protease inhibitors, highlighting their versatility in addressing diverse pathogens (Gulcin & Taslimi, 2018).

Anti-Inflammatory and Analgesic Effects

Sulfonamides have demonstrated anti-inflammatory and analgesic properties, making them useful in treating conditions characterized by inflammation and pain. This includes various forms of arthritis and other inflammatory diseases, where they offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially different side effect profiles (Zhang et al., 2017).

Propriétés

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-11-6-8-12(9-7-11)25(23,24)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMFZWXXKXBLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

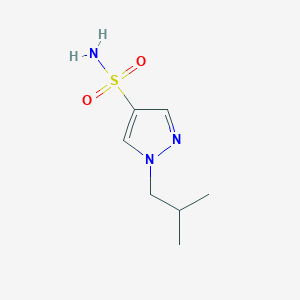

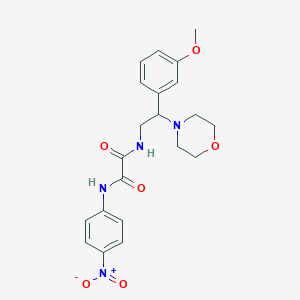

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2573967.png)

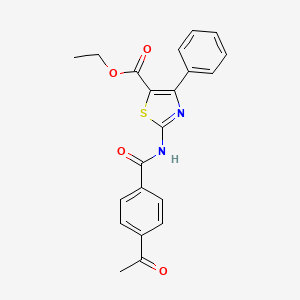

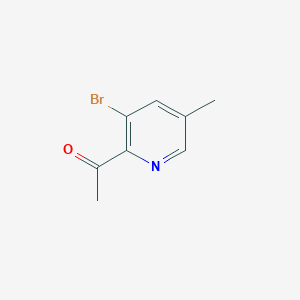

![methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573970.png)

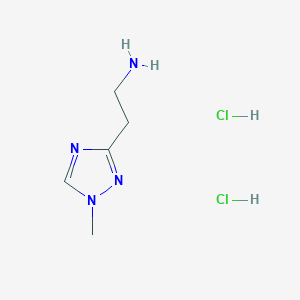

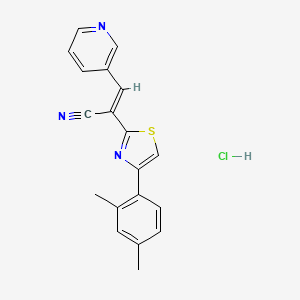

![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)

![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2573987.png)